molecular formula C20H22O2 B3166841 (2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 914335-22-1

(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3166841
CAS No.: 914335-22-1
M. Wt: 294.4 g/mol
InChI Key: MZRKVTFUPSHWAE-SDNWHVSQSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core bridging two aromatic rings. The 4-tert-butylphenyl group (Ring B) and 2-methoxyphenyl group (Ring A) confer distinct steric and electronic properties to the molecule.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-20(2,3)16-12-9-15(10-13-16)11-14-18(21)17-7-5-6-8-19(17)22-4/h5-14H,1-4H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRKVTFUPSHWAE-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by a propene backbone with aromatic substitutions. Its structure includes a 4-tert-butylphenyl group and a 2-methoxyphenyl group, which are significant for its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The compound belongs to the chalcone class, which are known for their diverse biological activities. The presence of the tert-butyl and methoxy groups contributes to its lipophilicity and potential interactions with various biological targets.

Antioxidant Activity

Chalcones are known for their antioxidant properties. The compound's ability to scavenge free radicals may be attributed to the electron-withdrawing nature of its carbonyl group, which enhances its reactivity towards reactive oxygen species (ROS). Studies indicate that similar structures can exhibit significant antioxidant activity, thereby reducing oxidative stress in cells.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacteria and fungi. The effectiveness of this compound can vary based on concentration and structural modifications. For instance, compounds with similar structural features have shown minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory processes or microbial growth.
  • Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression in cancer cells, leading to apoptosis .
  • Free Radical Scavenging : The ability to neutralize free radicals contributes to its protective effects against oxidative damage.

Study on Antibacterial Activity

In a study evaluating the antibacterial properties of various chalcones, this compound was found effective against Staphylococcus aureus and Escherichia coli. The study utilized the agar disc-diffusion method to assess the inhibition zones, demonstrating significant antibacterial activity comparable to standard antibiotics .

Research on Anticancer Properties

Another investigation focused on the antiproliferative effects of chalcone derivatives, including our compound of interest. Results indicated that it inhibited the growth of melanoma cells through modulation of cell cycle phases and induction of apoptosis. The study highlighted structure-activity relationships that suggest modifications could enhance efficacy against specific cancer types .

Comparative Analysis with Similar Compounds

A comparison was made between this compound and other chalcones:

Compound NameStructure FeaturesAntioxidant ActivityAntimicrobial Activity
This compoundtert-butyl & methoxy groupsHighEffective against S. aureus, E. coli
3-(4-Methylphenyl)-1-(4-methoxyphenyl)-2-propen-1-oneMethyl & methoxy groupsModerateLimited activity
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-propen-1-oneChlorine substituentHighEffective against multiple strains

Scientific Research Applications

Research has indicated that (2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one exhibits various biological activities:

  • Antioxidant Properties : The compound has been shown to scavenge free radicals, potentially reducing oxidative stress in biological systems.
  • Anticancer Activity : Studies suggest that this chalcone derivative can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : It has demonstrated the ability to reduce inflammation markers, making it a candidate for developing anti-inflammatory agents.

Medicinal Chemistry

The compound's unique structural features allow it to serve as a lead compound in medicinal chemistry. Ongoing research focuses on:

  • Developing derivatives with enhanced biological activity.
  • Exploring its potential as a therapeutic agent in treating diseases such as cancer and chronic inflammatory conditions.

Material Science

Due to its chemical properties, this compound is also being investigated for applications in:

  • Polymer Development : Its reactivity allows it to be used in synthesizing new polymeric materials with specific properties.
  • Dyes and Pigments : The compound's vibrant color characteristics make it suitable for use in dyes and pigments.

Case Studies

Several case studies have explored the applications of this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that this chalcone derivative inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Effects

Research conducted by Phytotherapy Research reported that the compound significantly reduced pro-inflammatory cytokines in animal models of arthritis, indicating its potential therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

Antitubercular Activity:

  • LabMol-85 and LabMol-91 (both containing 4-tert-butylphenyl) exhibited antitubercular activity against M.
  • In contrast, non-piperazine chalcones with electron-withdrawing groups (e.g., bromine, fluorine) demonstrated lower IC50 values in SARS-CoV-2 inhibition studies. For example, compound 2j (4-bromo, 4-fluorophenyl) had IC50 = 4.7 μM, whereas methoxy-substituted analogs (e.g., 2p, IC50 = 70.79 μM) were less potent . This highlights that electron-donating groups like tert-butyl or methoxy may reduce inhibitory potency in viral targets compared to halogens .

Antifungal Activity:

  • Chalcones with 4-aminophenyl or halogenated rings (e.g., compound 5 in ) showed MIC = 0.07 µg/mL against T. rubrum.

Crystallographic and Molecular Interactions

  • Chalcones with halogenated thiophene rings () exhibited distinct packing modes due to Cl/Br substituents, while the target compound’s tert-butyl group may promote hydrophobic interactions in crystal lattices or protein binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-tert-Butylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

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